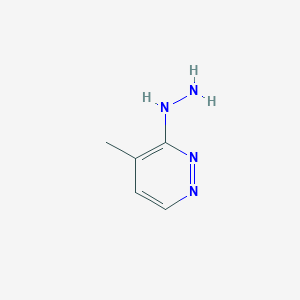

3-Hydrazinyl-4-methylpyridazine

Description

3-Hydrazinyl-4-methylpyridazine (CAS: 82426-93-5) is a pyridazine derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 3 and a methyl group at position 3. It is commercially available at 90% purity and serves as a key intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

(4-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-3-7-9-5(4)8-6/h2-3H,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDJKBGPHPHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717304 | |

| Record name | 3-Hydrazinyl-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82426-93-5 | |

| Record name | 3-Hydrazinyl-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Hydrazinyl-4-methylpyridazine typically involves the reaction of 4-methylpyridazine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

3-Hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyridazine derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

3-Hydrazinyl-4-methylpyridazine has shown significant potential in medicinal chemistry, particularly as:

- Antimicrobial Agent : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Agent : Research demonstrates its ability to inhibit proteases and kinases, leading to apoptosis in cancer cells. It has been investigated for its effects on various cancer types, showing promise in reducing cell proliferation.

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression, suggesting potential pathways for therapeutic intervention.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized in [3 + n] cycloaddition reactions, which are crucial for constructing complex heterocyclic compounds.

- Synthetic Routes : The synthesis typically involves the reaction of 4-methylpyridazine with hydrazine hydrate under acidic conditions, followed by crystallization to isolate the product. Industrial methods scale this process for higher yields.

Case Studies and Experimental Outcomes

- Anticancer Research : In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines by inducing apoptosis through enzyme inhibition mechanisms.

- Antimicrobial Activity : The compound has been tested against several bacterial strains, demonstrating effective antimicrobial activity that supports its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-4-methylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Functionalization Pathways

Hydrazine derivatives like 3-Hydrazinyl-4-methylpyridazine are typically generated by substituting chlorine or other leaving groups with hydrazine. For instance:

- In -chloro-5,6-diphenylpyridazine-4-carbonitrile reacts with hydrazine to form 3-amino derivatives, demonstrating the versatility of hydrazine in pyridazine functionalization .

Comparative Analysis with Similar Pyridazine Derivatives

Key Comparative Insights

Reactivity Differences: The hydrazinyl group in this compound offers greater nucleophilicity compared to amino (-NH₂) or chloro (-Cl) substituents, enabling unique condensation pathways (e.g., formation of hydrazones). In contrast, 3-amino derivatives (e.g., ) are more prone to acylation or cyclization . Chloro-substituted pyridazines (e.g., 3-Chloro-4-methylpyridazine) serve as versatile intermediates for further functionalization but require harsh reagents like POCl₃ .

Steric and Electronic Effects: Bulky substituents (e.g., 5,6-diphenyl groups in ) reduce reactivity at the pyridazine core, favoring regioselective reactions at the amino or cyano sites .

Synthetic Efficiency :

- Yields for 3-Chloro-4-methylpyridazine synthesis vary widely (30% vs. 58.5%), highlighting the impact of catalysts (e.g., Pd/C in dechlorination) and reaction conditions .

- Functionalization of this compound remains underexplored in the provided evidence, suggesting opportunities for further research.

Biological Activity

3-Hydrazinyl-4-methylpyridazine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is characterized by a hydrazine functional group attached to a pyridazine ring. Its molecular formula is CHN and it has a molecular weight of 152.16 g/mol. The structure facilitates interactions with various biological targets, particularly enzymes involved in cancer progression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of hydrazinyl pyridazine compounds possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against pathogenic bacteria comparable to established antibiotics like ciprofloxacin .

- Antitumor Effects : The compound has been investigated for its potential antitumor activity. It interacts with enzymes crucial for cancer cell proliferation, leading to reduced viability in various cancer cell lines. For example, in vitro studies reported that related compounds inhibited dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in rapidly dividing cells .

- Anti-inflammatory Properties : Some studies suggest that hydrazinyl derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including DHFR, which is essential for nucleotide synthesis. This inhibition can lead to decreased proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Modulation : It has been observed that hydrazine derivatives can influence oxidative stress levels within cells, potentially protecting against oxidative damage or enhancing apoptosis in cancer cells .

- Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway, thereby promoting apoptosis in malignant cells .

Table 1: Biological Activity Overview of this compound

Case Studies

- Antimicrobial Efficacy : In a study evaluating various hydrazine derivatives, this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Studies : Research involving human breast cancer cell lines indicated that treatment with this compound led to a marked reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.